4-Pentylphenyl 4-butoxybenzoate
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Overview
Description
4-Pentylphenyl 4-butoxybenzoate is an organic compound with the molecular formula C22H28O3. It is a member of the ester family, characterized by the presence of an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentylphenyl 4-butoxybenzoate typically involves the esterification reaction between 4-pentylphenol and 4-butoxybenzoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques, such as column chromatography and high-performance liquid chromatography (HPLC), ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Pentylphenyl 4-butoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
4-Pentylphenyl 4-butoxybenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Pentylphenyl 4-butoxybenzoate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Pentylphenyl 4-pentylbenzoate: Similar in structure but with a pentyl group instead of a butoxy group.
4-Pentylphenyl 4-methylbenzoate: Contains a methyl group instead of a butoxy group.
Butyl 4-tert-pentylphenyl ether: An ether compound with a similar phenyl structure.
Uniqueness
4-Pentylphenyl 4-butoxybenzoate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. Its combination of a pentylphenyl and butoxybenzoate moiety makes it particularly useful in applications requiring specific ester characteristics .
Properties
CAS No. |
38444-14-3 |
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Molecular Formula |
C22H28O3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(4-pentylphenyl) 4-butoxybenzoate |
InChI |
InChI=1S/C22H28O3/c1-3-5-7-8-18-9-13-21(14-10-18)25-22(23)19-11-15-20(16-12-19)24-17-6-4-2/h9-16H,3-8,17H2,1-2H3 |
InChI Key |
ZCMOOODUKCTSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCC |
Origin of Product |
United States |
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